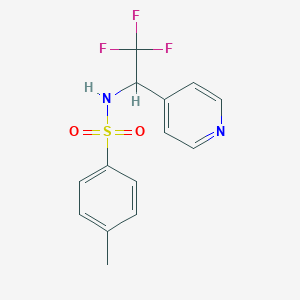

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide

Description

Properties

CAS No. |

851165-68-9 |

|---|---|

Molecular Formula |

C14H13F3N2O2S |

Molecular Weight |

330.33 g/mol |

IUPAC Name |

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide |

InChI |

InChI=1S/C14H13F3N2O2S/c1-10-2-4-12(5-3-10)22(20,21)19-13(14(15,16)17)11-6-8-18-9-7-11/h2-9,13,19H,1H3 |

InChI Key |

AUSGSDWOYCOFJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=NC=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 4-Methyl-N-(2,2,2-Trifluoro-1-Pyridin-4-Ylethyl)Benzenesulfonamide

Synthesis of the Amine Intermediate: 2,2,2-Trifluoro-1-Pyridin-4-Ylethylamine

The trifluoroethyl-pyridine amine intermediate is critical for subsequent sulfonylation. One viable route involves reductive amination of pyridine-4-carbaldehyde with 2,2,2-trifluoroethylamine. In this method, pyridine-4-carbaldehyde reacts with trifluoroethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN) under acidic conditions (pH 4–6). The reaction proceeds via imine formation followed by reduction to yield the primary amine. Alternative approaches include nucleophilic substitution of pyridine-4-carbonitrile with trifluoroethylmagnesium bromide, though this requires stringent anhydrous conditions.

Sulfonylation Reaction: Formation of the Sulfonamide Bond

The sulfonamide bond is formed by reacting 4-methylbenzenesulfonyl chloride with the amine intermediate. A representative procedure involves dissolving 2,2,2-trifluoro-1-pyridin-4-ylethylamine (1.0 equiv) in dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.5 equiv) is added as a base to neutralize HCl generated during the reaction. 4-Methylbenzenesulfonyl chloride (1.2 equiv) is then added dropwise at 0°C, and the mixture is stirred at room temperature for 12–24 hours. The crude product is purified via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).

Optimization of Reaction Conditions

Key parameters influencing yield include:

- Solvent Selection : Dichloromethane and tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants.

- Temperature Control : Reactions conducted at 0°C minimize side reactions such as sulfonate ester formation.

- Stoichiometry : A 20% excess of sulfonyl chloride ensures complete conversion of the amine.

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.50 (d, 2H, pyridine-H), 7.75 (d, 2H, Ar-H), 7.40 (d, 2H, Ar-H), 5.20 (q, 1H, -CH(CF₃)), 2.40 (s, 3H, -CH₃), 1.30 (t, 3H, -CF₃).

- IR (KBr) : 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch), 1130 cm⁻¹ (C-F stretch).

- Mass Spectrometry : [M+H]⁺ m/z 331.3 (calculated 330.325).

Industrial-Scale Production Considerations

Cost-Effective Modifications

The patent CN106336366A highlights strategies for scaling sulfonamide synthesis, including:

Chemical Reactions Analysis

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reducing agents can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions

Scientific Research Applications

4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide is utilized in various scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and protein interactions.

Medicine: Research into its potential therapeutic effects, particularly in targeting specific pathways or receptors.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the context of its use. The compound’s trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes key analogs and their distinguishing features:

Key Observations:

Electronic Effects: The target compound’s trifluoroethyl group enhances electron-withdrawing effects compared to MP-A08’s iminomethyl linkages or 3w/3’w’s indole groups. This may influence binding to hydrophobic enzyme pockets .

Biological Activity :

- MP-A08’s dual SphK1/2 inhibition contrasts with the inferred selectivity of the target compound, where the pyridinyl group may restrict binding to a single kinase isoform .

- Indole-containing analogs () lack explicit activity data but may target indole-binding enzymes (e.g., cytochrome P450) due to structural similarity .

Synthetic Routes :

Physicochemical and Conformational Insights

- Crystal Packing : Analogs like 4-methyl-N-(4-nitrobenzoyl)benzenesulfonamide () exhibit dihedral angles of ~81–89° between aromatic rings, stabilized by N–H⋯O hydrogen bonds. The target compound’s trifluoroethyl group may reduce rotational freedom, favoring a planar conformation for improved crystallinity .

Biological Activity

4-Methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide is a sulfonamide derivative with promising biological activities. Its unique structure, characterized by a trifluoromethyl group and a pyridine moiety, suggests potential applications in medicinal chemistry and drug development.

- Molecular Formula : CHFNOS

- Molecular Weight : 330.33 g/mol

- CAS Number : 851165-68-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group enhances its reactivity, while the trifluoromethyl group increases electrophilicity, facilitating interactions with nucleophiles and biological macromolecules.

Biological Activity Overview

Recent studies have indicated that 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide exhibits various biological activities:

-

Antitumor Activity :

- Research has shown that this compound can inhibit tumor cell proliferation and migration. For instance, studies utilizing MTT assays demonstrated significant reductions in cell viability in various cancer cell lines, indicating its potential as an anticancer agent .

- The compound's mechanism involves inducing ferroptosis in tumor cells by targeting the KEAP1-NRF2-GPX4 axis, leading to increased levels of reactive oxygen species (ROS) and subsequent cell death .

- Enzyme Inhibition :

Case Study 1: Antitumor Efficacy

In a controlled study, 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide was tested against MDA-MB-231 breast cancer cells. The results indicated an IC value of approximately 0.126 μM, demonstrating potent anti-proliferative effects compared to standard chemotherapeutics .

Case Study 2: Mechanistic Insights

Further investigation revealed that treatment with the compound led to increased lipid peroxidation and elevated levels of malondialdehyde (MDA), confirming its role in inducing ferroptosis. Western blot analysis showed decreased expression of key proteins involved in antioxidant defense mechanisms, such as SLC7A11/XCT and GPX4 .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHFNOS |

| Molecular Weight | 330.33 g/mol |

| CAS Number | 851165-68-9 |

| Antitumor IC | 0.126 μM |

| Mechanism | Induction of ferroptosis |

Q & A

Q. What are the key steps in synthesizing 4-methyl-N-(2,2,2-trifluoro-1-pyridin-4-ylethyl)benzenesulfonamide, and what reaction conditions are critical for optimal yield?

The synthesis involves multi-step protocols, including:

- Core Formation : Construction of the pyridinyl-ethylamine moiety via coupling reactions, often using Negishi or gold-catalyzed cycloadditions (e.g., PicAuCl₂ as a catalyst) .

- Sulfonamide Coupling : Reaction of 4-methylbenzenesulfonyl chloride with the trifluoromethyl-pyridinyl intermediate under basic conditions (e.g., triethylamine in THF) .

- Purification : Column chromatography (e.g., Hex/EtOAc gradients) or recrystallization from ethanol for high purity .

Q. Critical Conditions :

Q. Which spectroscopic and crystallographic methods are employed to confirm the structure and purity of this compound?

- Spectroscopy :

- Crystallography :

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the sulfonamide's reactivity in gold-catalyzed cycloadditions?

- Electronic Effects : The trifluoromethyl group enhances electrophilicity at the pyridinyl nitrogen, facilitating nucleophilic attack in gold-catalyzed reactions (e.g., cycloadditions with alkynes) .

- Comparative Analysis : Methoxy or dimethylamino substituents reduce reactivity due to electron-donating effects, as shown by lower yields in analogous reactions .

- Methodology : Kinetic studies (e.g., time-resolved NMR) and DFT calculations can quantify substituent effects on transition states.

Q. What conformational variations are observed in the crystal structures of substituted benzenesulfonamides, and how do they impact molecular packing?

- Conformational Analysis :

- Packing Impact :

Q. How can researchers address discrepancies in reported synthetic yields when varying substituents on the pyridinyl moiety?

- Methodological Optimization :

- Catalyst Screening : Compare LiHMDS (for lithiation) vs. K₂CO₃ (for SN2 reactions) to identify yield-limiting steps .

- Solvent Systems : Polar aprotic solvents (e.g., DMF) may improve solubility of trifluoromethyl intermediates vs. non-polar alternatives .

- Reaction Monitoring : Use TLC or in-situ IR to detect side products (e.g., over-oxidation of pyridinyl groups) .

- Contradiction Resolution : Replicate conditions from conflicting studies (e.g., temperature gradients, stoichiometry) to isolate critical variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.